molecular formula C17H12N4S4 B2978182 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine CAS No. 890940-92-8

11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine

Cat. No.: B2978182
CAS No.: 890940-92-8
M. Wt: 400.55
InChI Key: PCDGUYGLHUOTGE-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold integrating a benzothiazole core, methylsulfanyl substituents, and a 3,12-dithia-5,10-diazatricyclo framework. Its synthesis likely involves cyclization and electrophilic substitution reactions, as seen in analogous thiazol-2-amine derivatives (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 , which are critical for confirming stereochemistry and intermolecular interactions.

Properties

IUPAC Name

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S4/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGUYGLHUOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the benzothiazole ring, followed by the introduction of the methylsulfanyl group and the construction of the tricyclic core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely optimize these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzothiazole ring and the methylsulfanyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Synthesis Method Biological Activity Molecular Weight (g/mol)
Target Compound Tricyclic benzothiazole 4-(Methylsulfanyl), 11-methyl Cyclization/electrophilic substitution (similar to ) Not reported (structural focus) ~450 (estimated)
8-(4-Dimethylamino-Phenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione Spirocyclic oxazolidinedione 4-Dimethylamino, benzothiazole Reaction of spiro diketones with benzylidene amines Not reported ~550 (estimated)
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Condensation of thiosemicarbazides with aldehydes Insecticidal, fungicidal ~330
N-[4-(Dimethylamino)Benzyl]-N-(5-Methyl-3-Phenylisoxazol-4-yl)Acetamide (64) Isoxazole-acetamide hybrid Dimethylamino benzyl, acetyl Acetylation of amine intermediates using acetyl chloride Not reported ~380
4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide Thiazolidinedione-benzamide hybrid Dioxothiazolidinylidene, phenyl Carbodiimide-mediated coupling (EDC/HOBt) Antidiabetic (hypothesized) ~350

Structural and Functional Analysis

Spirocyclic analogs (e.g., ) exhibit conformational flexibility due to the spiro junction, which may reduce metabolic stability compared to the rigid tricyclic scaffold.

Substituent Effects: Methylsulfanyl vs. Dimethylamino: The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas dimethylamino groups (e.g., ) enhance solubility via protonation at physiological pH .

Synthetic Complexity :

  • The target compound requires multi-step cyclization, similar to spirocyclic systems , but contrasts with simpler condensation routes used for thiadiazoles .

Biological Relevance :

  • Thiadiazole derivatives () show broad-spectrum bioactivity, while benzothiazole-based compounds (target, ) are less explored pharmacologically but are structurally akin to kinase inhibitors.

Research Findings and Contradictions

  • Synthesis : and highlight the use of HBTU/DIPEA for amide bond formation, whereas employs EDC/HOBt, suggesting reagent-dependent yield optimization .
  • Biological Data : While thiadiazoles () are well-characterized bioactively, the target compound and spirocyclic analogs () lack explicit activity data, creating a gap in comparative efficacy analysis.

Biological Activity

The compound 11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic molecule belonging to the benzothiazole family. This family is known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4S4\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{S}_{4}

Key Features:

  • Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Dithia and diazatricyclo structures : Implicated in enhancing biological interactions and stability.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation in various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • The compound is hypothesized to function by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

2. Antimicrobial Properties

Benzothiazole derivatives are frequently evaluated for their antimicrobial activity:

  • Studies have reported that related compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating effective inhibition .

3. Enzyme Inhibition

The compound may act as an enzyme inhibitor:

  • Similar benzothiazole derivatives have been shown to inhibit key enzymes involved in cancer metabolism and progression, including DNA gyrase and topoisomerase IV .
  • The mechanism often involves binding to the active sites of these enzymes, thereby disrupting normal cellular functions.

Case Studies

Several studies have investigated the biological effects of benzothiazole derivatives:

StudyCompoundActivityFindings
UBT8AnticancerReduced GSK-3β activity by 57% at 1 μM concentration
VariousAntimicrobialEffective against S. aureus with IC50 values < 0.012 μg/mL
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycineAntimicrobialShowed significant inhibition against multiple bacterial strains

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Binding to target enzymes and preventing their activity.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various intracellular signaling pathways.

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